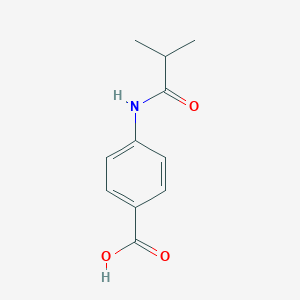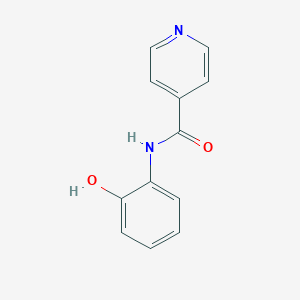
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-4-pyridinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Crystal Chemistry and Molecular Interactions : The crystal chemistry of compounds related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, has been extensively studied. These studies involve understanding intermolecular interactions, molecular conformations, and packing energies, providing insights into the structural properties of these compounds (Malone et al., 1997).
Synthesis of Carcinogenic Pyrolysis Products : Research has been conducted on the synthesis of carcinogenic pyrolysis products like 5-Phenyl-2-pyridinamine (PPA), a derivative of phenylalanine. Such studies are crucial for understanding the potential carcinogenic properties of pyrolysis products from amino acids (Stavenuiter et al., 1985).
Fluorescence Binding with Bovine Serum Albumin : Investigations into the binding interactions between p-hydroxycinnamic acid amides (related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide) and bovine serum albumin have been performed. These studies utilize fluorescence and UV–vis spectral studies to understand the binding mechanisms and thermodynamic parameters (Meng et al., 2012).
DNA-Binding Properties : The DNA-binding properties of N-substituted pyridinecarboxamides have been explored. These studies focus on understanding the interaction mechanisms between these compounds and DNA, which is significant for applications in biochemistry and pharmacology (Zheng Jufang, 2009).
Synthesis of Polyamides and Polyimides : Compounds related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide have been used in the synthesis of various aromatic polyamides and polyimides. These materials exhibit unique properties like high glass transition temperatures and stability, making them suitable for advanced material applications (Yang & Lin, 1995).
Antimicrobial Activity : Some derivatives of N-(2-Hydroxyphenyl)-4-pyridinecarboxamide have been synthesized and tested for their antimicrobial activities. This research is important for the development of new pharmaceutical compounds with potential antibacterial and antifungal properties (Zhuravel et al., 2005).
Eigenschaften
CAS-Nummer |
91973-63-6 |
|---|---|
Produktname |
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide |
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-8,15H,(H,14,16) |
InChI-Schlüssel |
RJTOQJYONLWMHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate](/img/structure/B472784.png)


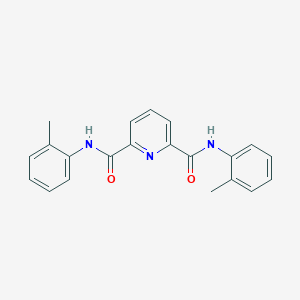
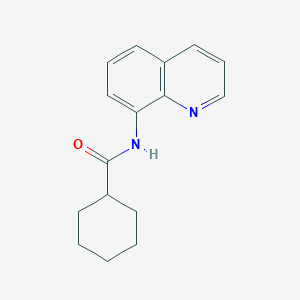
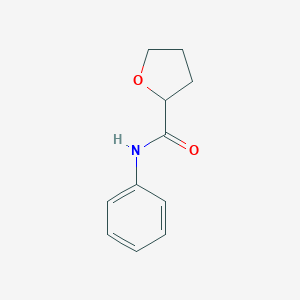
![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B472865.png)
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)
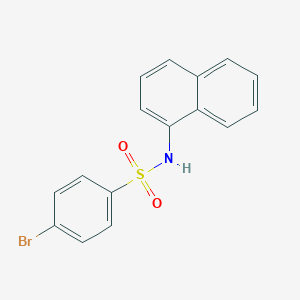
![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)
